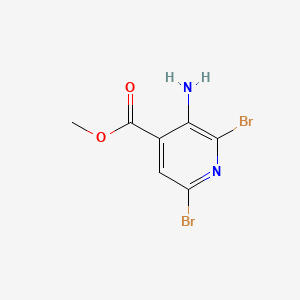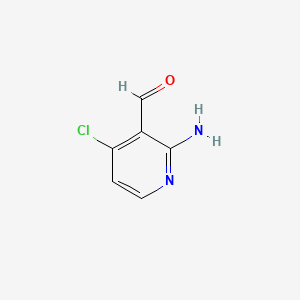
s(+)-2-Amino-1-propanol-3,3,3-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a chemical compound includes its molecular formula, structural formula, and other identifiers such as its IUPAC name, CAS number, etc. It may also include its appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This could involve multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This includes understanding the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves analyzing properties such as melting point, boiling point, solubility, density, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy can be used .Applications De Recherche Scientifique
Hydrogen Bonding and Polymorphism
Research on amino alcohols, including compounds similar to S(+)-2-Amino-1-propanol, focuses on their ability to form hydrogen bonds and polymorphs due to their NH2 and OH functional groups. These properties are crucial in understanding the molecular structures and interactions in various chemical systems. For instance, the study of amino alcohol salts with quinaldinate revealed distinct hydrogen bonding and π∙∙∙π stacking interactions, leading to different connectivity motifs in their crystal structures (Podjed & Modec, 2022).
Physical Properties in Aqueous Solutions
The behavior of aqueous solutions of amines, including those similar to S(+)-2-Amino-1-propanol, has been studied for applications in acidic gases separation processes. Understanding the physical properties such as density, speed of sound, dynamic viscosity, and surface tension of these solutions is vital for optimizing mass transfer operations in chemical engineering (Blanco et al., 2017).
Enzymatic Catalysis and Biocatalysis
The enzymatic activity of amino alcohols is explored in various biochemical processes. For example, D-1-Amino-2-propanol:NAD+ oxidoreductase activity in Escherichia coli K-12 highlights the role of amino alcohols in metabolic pathways converting L-threonine to D-1-amino-2-propanol. This specificity for D-isomer and NAD+ illustrates the potential for designing enzyme-based catalytic processes (Campbell, Swain, & Dekker, 1978).
Microwave Spectrum and Molecular Conformation
The microwave spectrum of amino alcohols like 2-amino-1-propanol provides insights into their molecular conformation and intramolecular hydrogen bonding. Such studies are fundamental in physical chemistry for understanding the molecular dynamics and interactions that govern the behavior of chemical compounds (Ellingsen, Marstokk, & Møllendal, 1978).
Chiral Catalysis in Pharmaceutical Intermediates
Chiral catalysis involving amino alcohols is crucial in synthesizing pharmaceutical intermediates, such as S-3-amino-3-phenylpropionic acid. The enantioselectivity achieved through biocatalytic processes underlines the importance of amino alcohols in producing optically active compounds for pharmaceutical applications (Li et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2S)-2-amino-3,3,3-trideuteriopropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO/c1-3(4)2-5/h3,5H,2,4H2,1H3/t3-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMMTJMQCTUHRP-SRQSVDBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
s(+)-2-Amino-1-propanol-3,3,3-d3 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(10aR,10bR)-4a,7,7,10a-tetramethyl-1,2,3,5,8,9,10,10b-octahydrobenzo[f]chromene](/img/structure/B580179.png)
![Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B580180.png)









![tert-Butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate oxalate(2:1)](/img/structure/B580199.png)